tiazoles 2,4-disustituidos
2,4-Disubstituted Thiazoles are a class of heterocyclic compounds featuring a five-membered ring with sulfur and nitrogen atoms. This specific group of thiazoles exhibits diverse structural features due to the substituents at positions 2 and 4, which can significantly influence their physical and chemical properties. These compounds are widely utilized in various applications owing to their unique characteristics.
In pharmaceuticals, 2,4-disubstituted thiazoles have been extensively explored for their potential as antifungal agents, antimicrobial agents, and anti-inflammatory drugs due to their ability to modulate cellular responses through diverse mechanisms of action. Additionally, these molecules can act as ligands in coordination chemistry, making them valuable in the development of metal-based therapeutics.
From a synthetic perspective, the introduction of substituents at positions 2 and 4 often requires sophisticated organic synthesis techniques such as Suzuki coupling or Sonogashira coupling to achieve high yields with minimal side products. The versatility in modification allows for the fine-tuning of biological activities, making these compounds highly sought after in both academic research and industrial settings.
Overall, 2,4-disubstituted thiazoles represent a promising class of heterocycles with broad applications across multiple scientific disciplines, particularly in medicinal chemistry and material science.

Estructura | Nombre químico | CAS | MF |
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Thiazole,4-ethyl-2-methyl- | 32272-48-3 | C6H9NS |
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4-Phenyl-2-thiazoleacetic Acid | 38107-10-7 | C11H9NO2S |
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2-(4-Chlorophenyl)thiazole-4-carbaldehyde | 21278-77-3 | C10H6ClNOS |
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4-ethyl-N-methyl-1,3-thiazol-2-amine | 167684-00-6 | C6H10N2S |
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Ethyl 2-(2-phenylthiazol-4-yl)acetate | 16441-34-2 | C13H13NO2S |
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2-hydrazinyl-4-phenyl-1,3-thiazole hydrochloride | 17574-10-6 | C9H10ClN3S |
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4-Ethyl-2-thiazolecarboxaldehyde | 211943-05-4 | C6H7NOS |
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4-(1-Adamantyl)-1,3-thiazol-2-amine | 19735-74-1 | C13H18N2S |
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2-Thiazoleacetonitrile,4-hydroxy- | 126743-35-9 | C5H4N2OS |
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4-(methylamino)methyl-1,3-thiazol-2-amine | 144163-74-6 | C5H9N3S |
Literatura relevante
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Michael K McMullen,Julie M Whitehouse,Gillian Shine,Peter A Whitton,Anthony Towell Food Funct., 2012,3, 931-940
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Viktor Barát,Taejun Eom,Anzar Khan,Mihaiela C. Stuparu Polym. Chem., 2021,12, 5209-5216
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3. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959
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Junping Hu,Yingchun Cheng,Hui Ying Yang,Yugui Yao,Shengyuan A. Yang Nanoscale, 2016,8, 15340-15347
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